molecular formula C7H9F3N4 B1480779 1-乙基-3-(三氟甲基)-1H-吡唑-5-甲酰胺 CAS No. 2097982-55-1

1-乙基-3-(三氟甲基)-1H-吡唑-5-甲酰胺

货号 B1480779
CAS 编号: 2097982-55-1
分子量: 206.17 g/mol
InChI 键: GETFULKYHRQVMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide (ETPC) is a novel organic compound that has recently been discovered and studied for its potential applications in organic synthesis, medicinal chemistry and drug development. ETPC is a heterocyclic compound with a five-membered ring structure consisting of an ethyl group, a trifluoromethyl group, a pyrazole moiety, and a carboximidamide group. It is an important intermediate for the synthesis of many biologically active compounds, and has been used in medicinal chemistry and drug development.

科学研究应用

抗炎和抗菌应用

三氟甲基吡唑,包括与 1-乙基-3-(三氟甲基)-1H-吡唑-5-甲酰胺相关的化合物,因其抗炎和抗菌特性而备受关注。三氟甲基的存在,特别是在吡唑核上的特定位置,会显着影响这些化合物的活性特征。研究强调了三氟甲基吡唑在开发具有改善作用特征和最小副作用的新型抗炎和抗菌剂中的重要性 (Kaur、Kumar 和 Gupta,2015)

抗癌应用

吡唑啉衍生物与 1-乙基-3-(三氟甲基)-1H-吡唑-5-甲酰胺的核心结构密切相关,已对其抗癌活性进行了广泛的研究。这些化合物被认为是开发具有广泛药用特性的候选药物的框架。吡唑啉衍生物的构效关系 (SAR) 研究提供了对针对各种癌症靶标的先导化合物开发的见解 (Ray 等人,2022)

合成和药用方面

吡唑并[1,5-a]嘧啶骨架的合成多功能性,类似于感兴趣的核心结构,因其广泛的药用特性而受到探索,包括抗癌、抗感染和抗炎作用。这些骨架充当类药物候选物的构建模块,强调了该骨架在药物化学中的效用 (Cherukupalli 等人,2017)

催化和合成应用

最近的研究还强调了在合成吡唑衍生物中使用杂化催化剂,在医药和制药行业显示出显着的潜力。这项研究强调了吡唑支架的广泛适用性和生物利用度,促进了它们在为各种治疗应用开发先导分子中的使用 (Parmar、Vala 和 Patel,2023)

属性

IUPAC Name

2-ethyl-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4/c1-2-14-4(6(11)12)3-5(13-14)7(8,9)10/h3H,2H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETFULKYHRQVMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 3
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 4
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 5
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 6
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。